3-acetyl-6-chloroquinolin-2(1H)-one
CAS No.:
Cat. No.: VC13319272
Molecular Formula: C11H8ClNO2
Molecular Weight: 221.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8ClNO2 |
|---|---|
| Molecular Weight | 221.64 g/mol |
| IUPAC Name | 3-acetyl-6-chloro-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C11H8ClNO2/c1-6(14)9-5-7-4-8(12)2-3-10(7)13-11(9)15/h2-5H,1H3,(H,13,15) |
| Standard InChI Key | MYEXYKZJHZEROP-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC2=C(C=CC(=C2)Cl)NC1=O |
| Canonical SMILES | CC(=O)C1=CC2=C(C=CC(=C2)Cl)NC1=O |
Introduction
Chemical Structure and Nomenclature
3-Acetyl-6-chloroquinolin-2(1H)-one belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. Key structural features include:
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Chlorine atom at position 6.
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Acetyl group () at position 3.
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Ketone group at position 2, with a tautomeric hydrogen at position 1.
The IUPAC name is 3-acetyl-6-chloro-1H-quinolin-2-one, and its canonical SMILES representation is .
Synthesis Methods
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a common method to synthesize 2-chloroquinoline-3-carbaldehyde precursors. For example, 2-chloroquinoline-3-carbaldehyde (1) reacts with β-dicarbonyl compounds (e.g., ethylacetoacetate or acetylacetone) and urea/thiourea in ethanol with acetic acid catalysis to yield tetrahydropyrimidine derivatives .
Example Reaction Pathway:
Microwave-Assisted Synthesis
A microwave-assisted approach using 2-amino-5-chlorobenzophenone and acetylacetone with concentrated HCl produced the compound in 6 minutes, followed by crystallization from ethanol . This method offers higher yields (50–75%) compared to traditional reflux .
Leuckart Reaction
Cyclization of 2-chloroquinoline-3-carbaldehyde with formamide and formic acid via the Leuckart reaction forms pyrrolo[3,4-b]quinolin-3(2H)-one derivatives, though this route is less common for the target compound .
Physical and Chemical Properties
The compound’s infrared (IR) spectrum shows characteristic peaks at 3417 cm (N–H stretch), 1655 cm (C=O), and 1595 cm (C=N) . Nuclear magnetic resonance (NMR) data include a singlet at δ 4.16 ppm for the methylene group and aromatic protons between δ 7.45–7.79 ppm .
Biological Activities
Antimicrobial Activity
Derivatives of 3-acetyl-6-chloroquinolin-2(1H)-one exhibit broad-spectrum antimicrobial effects:
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Gram-positive bacteria: Inhibits Staphylococcus aureus (MIC = 3.91–250 µg/mL) and Bacillus subtilis .
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Gram-negative bacteria: Moderate activity against Escherichia coli (MIC = 62.5–500 µg/mL) .
Mechanism: The acetyl and chlorine groups enhance membrane permeability and disrupt bacterial enzyme systems, such as DNA gyrase .
Cytotoxicity
In vitro studies on L929 fibroblast cells revealed low cytotoxicity (cell viability >75% at 100 µM), suggesting a favorable safety profile for therapeutic applications .
Applications
Pharmaceutical Intermediate
The compound serves as a precursor for synthesizing:
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Antimicrobial agents: Hybrids with 1,3,4-oxadiazoles show enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) .
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Anticancer agents: Quinoline derivatives inhibit topoisomerase enzymes in cancer cells .
Research Tool
Used in molecular docking studies to evaluate binding affinity with bacterial targets like penicillin-binding proteins .
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